molecular formula C13H14Cl2N2 B2463164 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride CAS No. 1909308-95-7

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride

Cat. No.: B2463164
CAS No.: 1909308-95-7
M. Wt: 269.17
InChI Key: WWVQICNOBQRWSW-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₄Cl₂N₂. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a pyridin-3-ylmethyl group at the nitrogen atom. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylaniline: A precursor in the synthesis of the target compound.

    N-(pyridin-3-ylmethyl)aniline: Lacks the chlorine and methyl substitutions.

    2-chloro-N-(pyridin-3-ylmethyl)aniline: Similar structure but without the methyl group.

Uniqueness

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and data.

  • IUPAC Name: this compound
  • Molecular Formula: C13H13ClN2·HCl
  • Molecular Weight: 273.18 g/mol
  • Purity: 95% .

Research indicates that compounds similar to this compound often function as enzyme inhibitors, particularly targeting kinases involved in various signaling pathways. The presence of the pyridine moiety may enhance binding affinity to specific targets, potentially leading to therapeutic effects against diseases such as cancer and malaria.

Target Enzymes

  • PfGSK3 and PfPK6 : These are essential kinases in the Plasmodium falciparum life cycle, making them critical targets for antimalarial drug development. Inhibition studies have shown that compounds with similar structures exhibit significant activity against these kinases, suggesting potential for this compound .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, imidazo[4,5-b]pyridine derivatives have shown promising results in inhibiting tumor cell proliferation. The compound's structural features may contribute to its ability to interfere with cancer cell signaling pathways .

Antimalarial Activity

The inhibition of PfGSK3 and PfPK6 has been associated with the potential to combat malaria. Compounds demonstrating IC50 values below 1 µM against these targets are considered promising candidates for further development .

Case Studies

  • In Vitro Studies : A study assessed various derivatives for their inhibitory effects on PfGSK3 and PfPK6, revealing that modifications in the aniline structure could significantly enhance potency. For example, a derivative showed an IC50 value of 223 nM against PfGSK3 .
  • Antiproliferative Activity : Another investigation into structurally related compounds demonstrated effective inhibition of human cancer cell lines, including HCT116 and HeLa cells, with GI50 values ranging from 0.15 µM to 0.30 µM .

Data Tables

Compound Target IC50 (µM) Activity
Compound APfGSK30.223Strong inhibitor
Compound BPfPK60.215Strong inhibitor
Compound CHCT116 (Colon Cancer)0.299Antiproliferative
Compound DHeLa (Cervical Cancer)0.230Antiproliferative

Properties

IUPAC Name

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h2-8,16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQICNOBQRWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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